molecular formula C9H11N3 B14737546 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-21-9

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B14737546
CAS No.: 4931-21-9
M. Wt: 161.20 g/mol
InChI Key: RNMXCGOLLVAVCV-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve large-scale reactions using similar synthetic routes. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the triazolopyridine ring .

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2), which play a crucial role in various signaling pathways related to immune response and cell proliferation . The compound’s unique structure allows it to bind effectively to these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse biological activities and applications in various fields of research.

Properties

CAS No.

4931-21-9

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethyl-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C9H11N3/c1-3-8-10-9-7(2)5-4-6-12(9)11-8/h4-6H,3H2,1-2H3

InChI Key

RNMXCGOLLVAVCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=C(C2=N1)C

Origin of Product

United States

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